(4-Methylpyrimidin-2-yl)cyanamide
Overview
Description
(4-Methylpyrimidin-2-yl)cyanamide is an organic compound with the molecular formula C6H6N4. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound features a cyanamide group attached to a methyl-substituted pyrimidine ring, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-methylpyrimidine with cyanamide under controlled conditions. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps such as ring closure, aromatization, S-methylation, and oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the formation of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (4-Methylpyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyanamide group is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
(4-Methylpyrimidin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyanamide group can participate in various biochemical reactions, leading to the formation of active intermediates that exert biological effects. These effects may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares a similar pyrimidine core but with an amino group instead of a cyanamide group.
4,6-Dimethylpyrimidin-2-yl)cyanamide: A closely related compound with additional methyl groups on the pyrimidine ring.
Uniqueness: (4-Methylpyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanamide group provides a versatile functional handle for further chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)cyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-8-6(10-5)9-4-7/h2-3H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLTZYDMIBVIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951386 | |
Record name | (4-Methylpyrimidin-2-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-65-2 | |
Record name | NSC65877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methylpyrimidin-2-yl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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